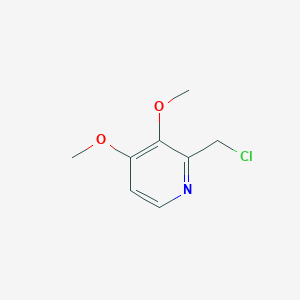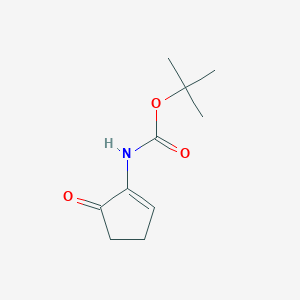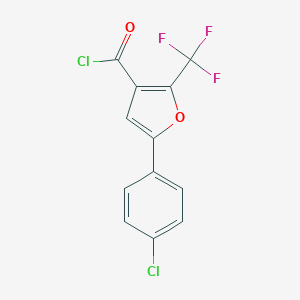
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of furan derivatives, including compounds similar to "5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride," often involves multi-component reactions, Claisen condensation, or cycloisomerization processes. For instance, Dutta, Wu, and Mascal (2015) discuss the production of acid chloride derivatives from biomass-derived furfural through treatment with tert-butyl hypochlorite, highlighting a method potentially adaptable for the synthesis of related furan compounds (Dutta, Wu, & Mascal, 2015). Another approach involves the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, as described by Irgashev et al. (2009), which could be applicable for constructing the furan core of the target molecule (Irgashev et al., 2009).
Molecular Structure Analysis
The molecular structure of furan derivatives, including "5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride," is characterized by the presence of a furan ring substituted with various functional groups that significantly influence the compound's reactivity and physical properties. Single-crystal X-ray diffraction analysis provides conclusive evidence for the structure of furan derivatives, as demonstrated in studies on related compounds by Sayahi et al. (2015), which can offer insights into the molecular structure of the target compound (Sayahi et al., 2015).
Chemical Reactions and Properties
Furan compounds, including "5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride," participate in a variety of chemical reactions, such as nucleophilic substitution, cycloadditions, and electrophilic aromatic substitutions. The reactivity is often influenced by the substituents on the furan ring, as illustrated by studies on the multi-component synthesis of bifurans and the reactions of furan-carbonyl chlorides with isocyanides and dialkyl acetylenedicarboxylates (Sayahi et al., 2015).
Physical Properties Analysis
The physical properties of "5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride," such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of electronegative substituents like trifluoromethyl and chlorophenyl groups affects the compound's polarity, solubility in organic solvents, and volatility. Research on similar compounds provides a basis for understanding the physical behavior of the target molecule.
Chemical Properties Analysis
The chemical properties of furan derivatives are significantly affected by their functional groups. The acid chloride group in "5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride" makes it highly reactive towards nucleophiles, facilitating the formation of esters, amides, and other derivatives. The trifluoromethyl and chlorophenyl substituents also impact the compound's acidity, electron distribution, and stability, as seen in related research on furan and thiophene derivatives (Irgashev et al., 2009).
Applications De Recherche Scientifique
Synthesis of Biofuels and Polymers
The compound is instrumental in the production of biofuels and polymers. It serves as an intermediate in the synthesis of acid chloride derivatives from biomass-derived precursors, demonstrating its relevance in green chemistry and sustainable material production (Dutta, Wu, & Mascal, 2015).
Thermodynamic Properties in Organic Solvents
Its thermodynamic properties, including solubility and enthalpy of fusion in organic solvents, have been studied, providing insights into its behavior and potential applications in various chemical processes (Sobechko, Horak, Dibrivnyi, Obushak, & Goshko, 2019).
Investigation of Rotational Isomerism
Research has explored the rotational isomerism of similar furan-2-carbonyl halides, contributing to a deeper understanding of molecular dynamics and structural chemistry (Chadwick, Chambers, Meakins, & Snowden, 1976).
Bioactivity of Derivatives
Studies on the bioactivity of amide and hydrazide derivatives for medical research applications have shown the compound's relevance in the synthesis of potentially bioactive molecules (Qing, 2008).
Electrophilic Substitution Reactions
The compound participates in electrophilic substitution reactions, highlighting its utility in the synthesis of heterocyclic compounds, which are of interest in pharmaceutical chemistry (Baudry et al., 1998).
Direct Arylation of Furans
Its derivatives are used in the direct arylation of furans, an important reaction for the development of new organic materials and pharmaceuticals (Gottumukkala & Doucet, 2008).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2F3O2/c13-7-3-1-6(2-4-7)9-5-8(11(14)18)10(19-9)12(15,16)17/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMUAOFXECJYNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371500 |
Source


|
| Record name | 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride | |
CAS RN |
175276-61-6 |
Source


|
| Record name | 5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furancarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


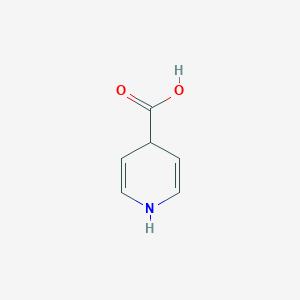
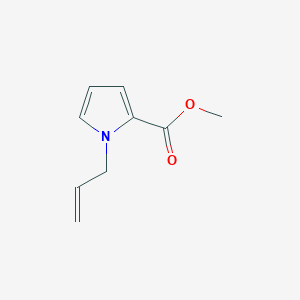
![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)
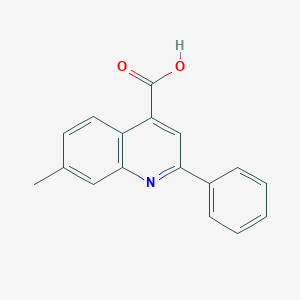
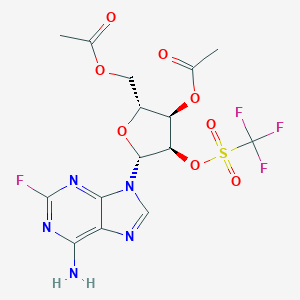
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)
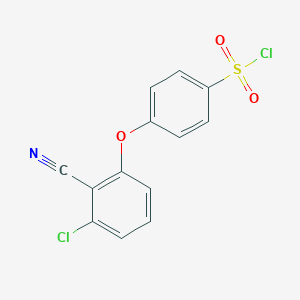
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
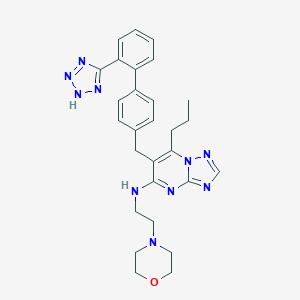
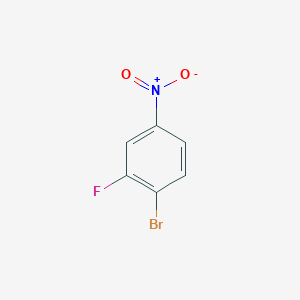
![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)
